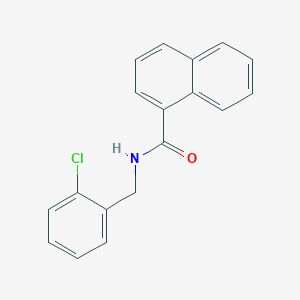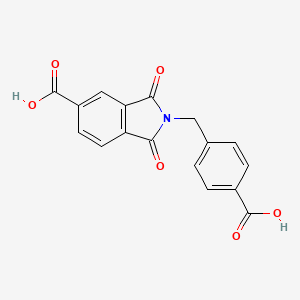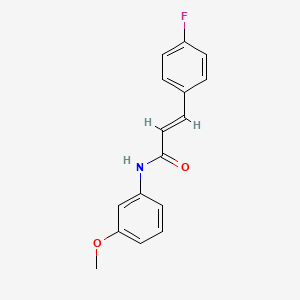
3-(4-fluorophenyl)-N-(3-methoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-fluorophenyl)-N-(3-methoxyphenyl)acrylamide, also known as FMA, is a chemical compound that has been extensively studied for its potential use in scientific research. FMA is a member of the acrylamide family of compounds, which are widely used in various fields of research due to their unique chemical properties. In
作用机制
3-(4-fluorophenyl)-N-(3-methoxyphenyl)acrylamide acts by binding to the dopamine transporter and blocking the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synapse, which can have various effects on the brain depending on the location and concentration of dopamine.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-(3-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects on the brain. It has been shown to increase the release of dopamine in the nucleus accumbens, which is a key region involved in reward processing. 3-(4-fluorophenyl)-N-(3-methoxyphenyl)acrylamide has also been shown to increase locomotor activity in rodents, which is consistent with the effects of other dopamine reuptake inhibitors.
实验室实验的优点和局限性
3-(4-fluorophenyl)-N-(3-methoxyphenyl)acrylamide has several advantages as a research tool. It is highly selective for the dopamine transporter, which means that it can be used to study the role of dopamine specifically without affecting other neurotransmitters. 3-(4-fluorophenyl)-N-(3-methoxyphenyl)acrylamide is also relatively stable and easy to synthesize, which makes it a convenient tool for researchers.
However, 3-(4-fluorophenyl)-N-(3-methoxyphenyl)acrylamide also has some limitations. Its mechanism of action is complex and can vary depending on the concentration and location of dopamine in the brain. Additionally, 3-(4-fluorophenyl)-N-(3-methoxyphenyl)acrylamide has not been extensively studied in humans, which limits its potential clinical applications.
未来方向
There are several future directions for research on 3-(4-fluorophenyl)-N-(3-methoxyphenyl)acrylamide. One area of interest is the potential use of 3-(4-fluorophenyl)-N-(3-methoxyphenyl)acrylamide in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another area of interest is the development of new compounds based on 3-(4-fluorophenyl)-N-(3-methoxyphenyl)acrylamide that have improved selectivity and potency.
Conclusion:
In conclusion, 3-(4-fluorophenyl)-N-(3-methoxyphenyl)acrylamide is a valuable tool for scientific research in the field of neuroscience. Its unique properties make it a valuable tool for studying the role of dopamine in various neurological disorders. While 3-(4-fluorophenyl)-N-(3-methoxyphenyl)acrylamide has some limitations, its potential applications in research and medicine make it an important area of study for future research.
合成方法
The synthesis of 3-(4-fluorophenyl)-N-(3-methoxyphenyl)acrylamide involves the reaction between 4-fluorobenzaldehyde and 3-methoxyphenylamine in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with acryloyl chloride to yield 3-(4-fluorophenyl)-N-(3-methoxyphenyl)acrylamide. This reaction is carried out under controlled conditions to ensure the purity and yield of the final product.
科学研究应用
3-(4-fluorophenyl)-N-(3-methoxyphenyl)acrylamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. 3-(4-fluorophenyl)-N-(3-methoxyphenyl)acrylamide has been shown to act as a selective inhibitor of the dopamine transporter, which is a key protein involved in the regulation of dopamine levels in the brain. This makes 3-(4-fluorophenyl)-N-(3-methoxyphenyl)acrylamide a valuable tool for studying the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
属性
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c1-20-15-4-2-3-14(11-15)18-16(19)10-7-12-5-8-13(17)9-6-12/h2-11H,1H3,(H,18,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWSURJQINANKT-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5844909.png)
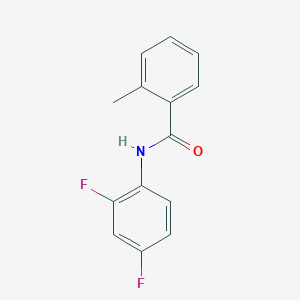
![2-methoxy-4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl acetate](/img/structure/B5844923.png)
![N-(2-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5844928.png)

![4-[(2-chloro-3-phenylacryloyl)amino]benzamide](/img/structure/B5844945.png)
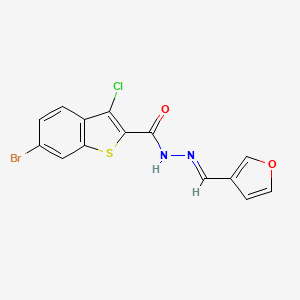
![N-(2-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5844979.png)
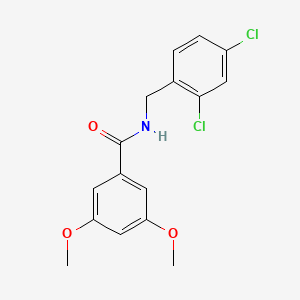
![1-[2-(2-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5844986.png)


